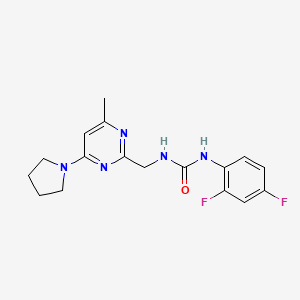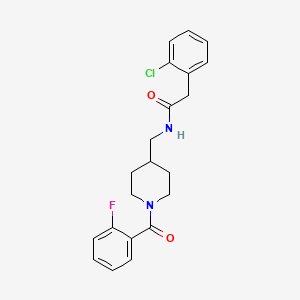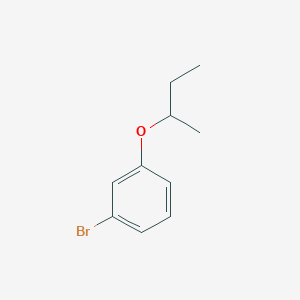
1-Bromo-3-butan-2-yloxybenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“1-Bromo-3-butan-2-yloxybenzene” is a chemical compound with the molecular weight of 215.09 . It is stored at a temperature of 2-8°C and is in liquid form .
Molecular Structure Analysis
The molecular structure of “this compound” can be analyzed using various techniques such as NMR spectroscopy, X-ray crystallography, and electron diffraction .Aplicaciones Científicas De Investigación
Ring Expansion and Chemical Synthesis
- Agou et al. (2015) explored the ring expansion to 1-bromo-1-alumacyclonona-2,4,6,8-tetraene by inserting two alkyne molecules into the Al-C bonds. This study contributes to the understanding of chemical reactions and molecular transformations involving 1-bromo-3-butan-2-yloxybenzene (Agou, Wasano, Sasamori, Guo, Nagase, & Tokitoh, 2015).
Crystal Structure Analysis
- Yong-jian (2010) analyzed the synthesis and crystal structure of 4-hydroxy-4-(2-(prop-2-ynyloxy)phenyl)butan-2-one, which is related to the study of this compound in the context of structural chemistry (Wang Yong-jian, 2010).
Radical Cyclisation Applications
- Esteves, Ferreira, & Medeiros (2007) discussed selective radical cyclization of propargyl bromoethers to tetrahydrofuran derivatives, highlighting the chemical applications of compounds like this compound in organic synthesis (Esteves, Ferreira, & Medeiros, 2007).
Fragrance Synthesis
- Scrivanti et al. (2008) explored the arylation of β-methallyl alcohol catalyzed by Pd(OAc)2, where this compound was used for synthesizing valuable floral fragrances (Scrivanti, Bertoldini, Beghetto, & Matteoli, 2008).
Organic Chemistry and Material Science
- Multiple studies, such as those by Aljaar et al. (2012) and Toyota et al. (2003), have focused on the chemical synthesis and properties of various organic compounds, demonstrating the utility of this compound in creating diverse chemical structures and materials (Aljaar et al., 2012); (Toyota, Kawasaki, Nakamura, & Yoshifuji, 2003).
Polymer Solar Cells
- Fu et al. (2015) highlighted the role of 1-Bromo-4-Nitrobenzene in improving the electron transfer process in polymer solar cells, suggesting potential applications in renewable energy technology (Fu, Wang, Cai, Shi, Zongli, Li, Li, Zhang, & Yang, 2015).
Safety and Hazards
Propiedades
IUPAC Name |
1-bromo-3-butan-2-yloxybenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrO/c1-3-8(2)12-10-6-4-5-9(11)7-10/h4-8H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYTODUNJECOLAN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)OC1=CC(=CC=C1)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(3-Chlorophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2490642.png)
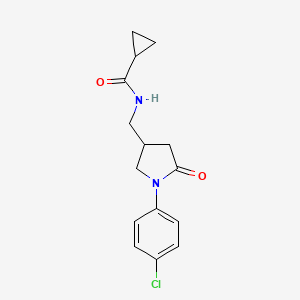
![4-[2-[2-(3-chloro-4-methylanilino)-2-oxoethyl]sulfanyl-4-oxoquinazolin-3-yl]-N-[(3-chlorophenyl)methyl]butanamide](/img/structure/B2490644.png)
![1-(4-Chlorophenyl)sulfonyl-2-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-4,5-dihydroimidazole](/img/structure/B2490645.png)
![N-[4-(4-acetylphenoxy)phenyl]-5-(4-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B2490646.png)
![N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2490649.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((4-methyl-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamide](/img/structure/B2490650.png)
![N-[4-(1-Adamantyl)-2-aminophenyl]-N-methylamine](/img/structure/B2490651.png)
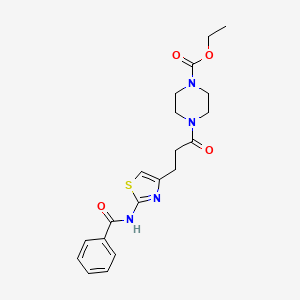
![8-Propan-2-ylspiro[2,3-dihydrochromene-4,2'-oxirane]](/img/structure/B2490654.png)
